(-)-Linalool

Catalog No.
S533360
CAS No.
126-91-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Linalool

CAS Number

126-91-0

Product Name

(-)-Linalool

IUPAC Name

(3R)-3,7-dimethylocta-1,6-dien-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1

InChI Key

CDOSHBSSFJOMGT-JTQLQIEISA-N

SMILES

CC(=CCCC(C)(C=C)O)C

Solubility

Soluble in DMSO

Synonyms

L-Linalool; p-Linalool;

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Isomeric SMILES

CC(=CCC[C@](C)(C=C)O)C

Description

The exact mass of the compound (-)-Linalool is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of linalool in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Linalool, also known as R-(−)-linalool, is a naturally occurring acyclic monoterpenoid alcohol characterized by its floral aroma. It is predominantly found in the essential oils of various plants, including lavender (Lavandula officinalis), bay laurel (Laurus nobilis), and sweet basil (Ocimum basilicum). The compound has two enantiomers: (S)-(+)-linalool and (R)-(−)-linalool, with distinct olfactory properties; the former has a sweet, floral scent, while the latter offers a more woody fragrance reminiscent of lavender .

The molecular formula of (-)-linalool is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. It appears as a colorless liquid with a boiling point of 198-199 °C and a density ranging from 0.865 to 0.870 g/cm³ at 15 °C . Linalool is classified as an allylic alcohol and is insoluble in water but soluble in organic solvents .

The mechanism of action of (-)-linalool depends on the context. Here are two potential areas of interest:

  • Insecticidal properties: (-)-Linalool exhibits insecticidal activity against various insects. The exact mechanism is still under investigation, but it's believed to disrupt insect nerve function.
  • Pharmacological effects: Studies suggest (-)-linalool may possess anxiolytic (anti-anxiety) and sedative properties. The mechanism behind these effects is not fully understood but might involve interaction with neurotransmitter systems in the brain.
Due to its functional groups:

  • Esterification: Linalool can react with carboxylic acids to form linalyl esters, such as linalyl acetate.
  • Hydrogenation: It can be hydrogenated to produce dihydro- and tetrahydrolinalool, which are more stable fragrances.
  • Oxidation: Exposure to oxygen can lead to the formation of oxidized by-products that may trigger allergic reactions in sensitive individuals .

The reactivity of linalool is also influenced by environmental conditions, such as sunlight exposure, leading to degradation products when it interacts with photo-oxidants .

(-)-Linalool exhibits several biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacteria and fungi, making it a candidate for natural preservatives in food and cosmetics .
  • Anti-inflammatory Effects: Research indicates that linalool can reduce inflammation in animal models, suggesting potential therapeutic applications .
  • Anxiolytic Effects: Studies have shown that inhalation of linalool may induce calming effects and reduce anxiety levels in humans .

These properties make (-)-linalool a valuable compound in both pharmaceutical and cosmetic industries.

There are several methods for synthesizing (-)-linalool:

  • Natural Extraction: Linalool can be isolated from essential oils using techniques like steam distillation or chromatography.
  • Chemical Synthesis:
    • The total synthesis often begins with 2-methyl-2-hepten-6-one, which can be derived from acetylene and acetone through multiple steps involving hydrogenation and thermolysis .
    • Another method involves the hydrogenation of α-pinene to form cis-pinane, which is oxidized and subsequently pyrolyzed to yield linalool .
    • A base-catalyzed ethynylation approach also exists, where dehydrolinalool is produced followed by selective hydrogenation .

These synthetic routes allow for the production of linalool in varying purities suitable for different applications.

(-)-Linalool has diverse applications across several industries:

  • Fragrance Industry: It is widely used in perfumes, soaps, and household cleaning products due to its pleasant aroma.
  • Food Industry: As a flavoring agent, linalool enhances the taste of various food products.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties position it as a potential ingredient in topical medications and dietary supplements .
  • Insect Repellent: Linalool is effective against certain pests, making it useful in natural insect repellent formulations .

Research on the interactions of (-)-linalool with biological systems reveals significant insights:

  • In studies involving macrophages, linalool has been shown to modulate immune responses, indicating its potential role as an immunomodulatory agent .
  • Interaction studies have also highlighted linalool's ability to affect neurotransmitter systems related to anxiety and stress responses in animal models .

These findings underscore the compound's multifaceted biological activity.

Several compounds share structural similarities with (-)-linalool, each exhibiting unique characteristics:

CompoundStructure TypeKey Characteristics
GeraniolMonoterpenoid AlcoholFloral aroma; used in perfumes
NerolMonoterpenoid AlcoholSimilar to geraniol; slightly different scent
MyrceneMonoterpeneSpicy-citrus aroma; used in cannabis
CitronellolMonoterpenoid AlcoholLemon-like scent; used as an insect repellent
TerpineolMonoterpenoid AlcoholFloral scent; used in fragrances

Each of these compounds possesses distinct olfactory properties and biological activities, setting them apart from (-)-linalool while highlighting its unique floral scent profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U21E3V8I2

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (67.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

126-91-0

Wikipedia

(-)-linalool

Use Classification

Fragrance Ingredients

General Manufacturing Information

1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)-: ACTIVE

Dates

Modify: 2023-08-15
1: Guo X, Rong Y, Zhang L, Ye JC. Enhancing Effect of Chiral Enhancer Linalool on Skin Permeation of Naproxen. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. 2016 Feb;38(1):55-61. doi: 10.3881/j.issn.1000-503X.2016.01.010. PubMed PMID: 26956857.
2: Api AM, Belsito D, Bhatia S, Bruze M, Calow P, Dagli ML, Dekant W, Fryer AD, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, Miyachi Y, Politano VT, Ritacco G, Salvito D, Schultz TW, Shen J, Sipes IG, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, l-linalool, CAS Registry Number 126-91-0. Food Chem Toxicol. 2016 Nov;97S:S11-S24. doi: 10.1016/j.fct.2015.12.014. Epub 2015 Dec 17. Review. PubMed PMID: 26702985.
3: Lapczynski A, Bhatia SP, Letizia CS, Api AM. Fragrance material review on l-linalool. Food Chem Toxicol. 2008 Nov;46 Suppl 11:S195-6. doi: 10.1016/j.fct.2008.06.057. Epub 2008 Jul 2. Review. PubMed PMID: 18640207.
4: Xiao ZB, Zhu JC, Feng T, Tian HX, Yu HY, Niu YW, Zhang XM. Comparison of volatile components in Chinese traditional pickled peppers using HS-SPME-GC-MS, GC-O and multivariate analysis. Nat Prod Res. 2010 Dec;24(20):1939-53. doi: 10.1080/14786419.2010.506875. PubMed PMID: 21108121.
5: Miyazawa M, Hashidume S, Takahashi T, Kikuchi T. Aroma evaluation of gamazumi (Viburnum dilatatum) by aroma extract dilution analysis and odour activity value. Phytochem Anal. 2012 May-Jun;23(3):208-13. doi: 10.1002/pca.1344. Epub 2011 Aug 21. PubMed PMID: 21858881.
6: Lu ZM, Tao WY, Xu HY, Lim J, Zhang XM, Wang LP, Chen JH, Xu ZH. Analysis of volatile compounds of Antrodia camphorata in submerged culture using headspace solid-phase microextraction. Food Chem. 2011 Jul 15;127(2):662-8. doi: 10.1016/j.foodchem.2010.12.111. Epub 2011 Jan 8. PubMed PMID: 23140716.
7: Ordaz G, D'Armas H, Yáñez D, Moreno S. [Chemical composition of essential oils from leaves of Helicteres guazumifolia (Sterculiaceae), Piper tuberculatum (Piperaceae), Scoparia dulcis (Arecaceae) and Solanum subinerme (Solanaceae) from Sucre, Venezuela]. Rev Biol Trop. 2011 Jun;59(2):585-95. Spanish. PubMed PMID: 21721229.
8: Xia Y, Zhang B, Li W, Xu G. Changes in volatile compound composition of Antrodia camphorata during solid state fermentation. J Sci Food Agric. 2011 Oct;91(13):2463-70. doi: 10.1002/jsfa.4488. Epub 2011 Aug 5. PubMed PMID: 21823126.
9: Talei GR, Meshkatalsadat MH. Antibacterial activity and chemical constitutions of essential oils of Thymus persicus and Thymus eriocalyx from west of Iran. Pak J Biol Sci. 2007 Nov 1;10(21):3923-6. PubMed PMID: 19090255.
10: Liu JH, Gao YQ, Huo X. [Studies on the chemical constituents of the volatile oil from Radix Cudramiae]. Zhongguo Zhong Yao Za Zhi. 2003 Nov;28(11):1047-9. Chinese. PubMed PMID: 15615414.
11: Warsito W, Palungan MH, Utomo EP. Profiling study of the major and minor components of kaffir lime oil (Citrus hystrix DC.) in the fractional distillation process. Pan Afr Med J. 2017 Aug 21;27:282. doi: 10.11604/pamj.2017.27.282.9679. eCollection 2017. PubMed PMID: 29187951; PubMed Central PMCID: PMC5660901.

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